molecular formula C14H23NO B13964918 1-(3-Ethyl-5-methylphenoxy)-3-methylbutan-2-amine

1-(3-Ethyl-5-methylphenoxy)-3-methylbutan-2-amine

Cat. No.: B13964918
M. Wt: 221.34 g/mol
InChI Key: DHRZYVWPPODLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL-: is an organic compound with the molecular formula C14H23NO It is a derivative of propylamine, characterized by the presence of an ethyl-m-tolyl group and a methoxy group attached to the propylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- typically involves the reaction of 5-ethyl-m-tolyl alcohol with 2-methylpropylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.

    Catalyst: Acidic or basic catalysts to promote the formation of the desired product.

    Solvent: Organic solvents such as toluene or ethanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides (Cl-, Br-), amines (NH2-).

Major Products Formed

    Oxidation Products: Ketones, oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated compounds, amine-substituted compounds.

Scientific Research Applications

PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, which can influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • PROPYLAMINE, 1-[[(5-METHYL-M-TOLYL)OXY]METHYL]-2-METHYL-
  • PROPYLAMINE, 1-[[(5-ETHYL-P-TOLYL)OXY]METHYL]-2-METHYL-
  • PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-3-METHYL-

Uniqueness

PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- is unique due to the specific positioning of the ethyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

1-(3-ethyl-5-methylphenoxy)-3-methylbutan-2-amine

InChI

InChI=1S/C14H23NO/c1-5-12-6-11(4)7-13(8-12)16-9-14(15)10(2)3/h6-8,10,14H,5,9,15H2,1-4H3

InChI Key

DHRZYVWPPODLKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCC(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.